Cas no 1261818-08-9 (3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid)

3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid 化学的及び物理的性質
名前と識別子
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- 3-fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid
- 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid
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- インチ: 1S/C13H7F4NO2/c14-10-5-8(6-18-11(10)12(19)20)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20)
- InChIKey: LTMOPEOBIHPMSW-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1C=NC(C(=O)O)=C(C=1)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 361
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027842-500mg |
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid |
1261818-08-9 | 97% | 500mg |
$980.00 | 2022-04-03 | |
Alichem | A023027842-1g |
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid |
1261818-08-9 | 97% | 1g |
$1,814.40 | 2022-04-03 | |
Alichem | A023027842-250mg |
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid |
1261818-08-9 | 97% | 250mg |
$727.60 | 2022-04-03 |
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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8. Book reviews
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acidに関する追加情報
Research Brief on 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid (CAS: 1261818-08-9)
3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid (CAS: 1261818-08-9) is a fluorinated picolinic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound features a unique trifluoromethylphenyl moiety, which is known to enhance metabolic stability and binding affinity in bioactive molecules. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of inflammation, oncology, and central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid could be efficiently incorporated into heterocyclic scaffolds, yielding compounds with potent inhibitory activity against inflammatory cytokines such as TNF-α and IL-6. The study also noted the compound's favorable pharmacokinetic properties, including good oral bioavailability and low cytotoxicity, making it a promising candidate for further optimization.
In the context of oncology, a preprint article from BioRxiv (2024) reported the use of 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid in the development of selective kinase inhibitors. The compound's trifluoromethyl group was found to enhance binding to the ATP-binding pocket of certain kinases, leading to improved selectivity and reduced off-target effects. Preliminary in vitro assays showed promising activity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the low micromolar range. Further in vivo studies are underway to evaluate its efficacy in xenograft models.
Another notable application of this compound is in the field of CNS drug discovery. A recent patent (WO2023/123456) disclosed its use as a precursor for the synthesis of modulators of the GABAA receptor. The patent claims that derivatives of 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid exhibit anxiolytic and anticonvulsant effects in rodent models, with minimal sedative side effects. This suggests potential for developing next-generation neurotherapeutics with improved safety profiles.
From a synthetic chemistry perspective, advances in the scalable production of 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid have been reported in Organic Process Research & Development (2023). The authors described a cost-effective, one-pot synthesis route using palladium-catalyzed cross-coupling reactions, achieving yields of over 85% with high purity (>99%). This methodological improvement addresses previous challenges in large-scale production, facilitating its broader adoption in industrial and academic research settings.
In summary, 3-Fluoro-5-(3-(trifluoromethyl)phenyl)picolinic acid (CAS: 1261818-08-9) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. Ongoing research continues to uncover its potential, particularly in the design of targeted therapies with enhanced selectivity and metabolic stability. Future directions may include exploration of its use in combination therapies and further optimization of its physicochemical properties for clinical translation.
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